molecular formula C5H3F8I B6594537 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane CAS No. 1209623-58-4

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane

Cat. No.: B6594537
CAS No.: 1209623-58-4
M. Wt: 341.97 g/mol
InChI Key: VMLCHUYCGAPWOJ-UHFFFAOYSA-N
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Description

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane is a heterocyclic organic compound with the molecular formula C₅H₃F₈I. It is characterized by the presence of both iodine and fluorine atoms, making it a unique compound in the field of organofluorine chemistry. This compound is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

The synthesis of 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane typically involves the iodination of a fluorinated pentane derivative. One common method includes the reaction of a fluorinated pentane with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding fluorinated alcohols or reduction to form fluorinated hydrocarbons.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane involves its interaction with molecular targets through its iodine and fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane can be compared with other similar compounds, such as:

    1-Iodopentane: Lacks fluorine atoms, making it less reactive in certain chemical reactions.

    4-Iodo-1,1,1,2,2-pentafluorobutane: Contains fewer fluorine atoms, resulting in different chemical properties and reactivity.

    4-Iodophenol: Contains a hydroxyl group, making it more reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its high fluorine content, which imparts distinct chemical properties and reactivity compared to other iodinated compounds .

Properties

IUPAC Name

1,1,1,2,2,5,5,5-octafluoro-4-iodopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F8I/c6-3(7,5(11,12)13)1-2(14)4(8,9)10/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLCHUYCGAPWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)I)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F8I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672904
Record name 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209623-58-4
Record name 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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